molecular formula C15H16N2O2 B1400819 3-Amino-N-(3-methoxybenzyl)-benzamide CAS No. 1178651-61-0

3-Amino-N-(3-methoxybenzyl)-benzamide

Cat. No. B1400819
M. Wt: 256.3 g/mol
InChI Key: ZTSANNRXCBSHPM-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methoxybenzyl)-benzamide, also known as 3-AMB, is an organic chemical compound that is used in various scientific and medical applications. It is a derivative of benzoic acid, and is commonly used in the synthesis of other compounds due to its unique properties. 3-AMB has been found to have a number of potential uses in the scientific and medical fields, including as an inhibitor of enzymes, a reagent for peptide synthesis, and a potential therapeutic agent. In

Scientific Research Applications

Enzyme Inhibition

3-Amino-N-(3-methoxybenzyl)-benzamide and similar benzamides are investigated as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These compounds are found to be some of the most potent inhibitors of this enzyme, with 3-aminobenzamide and 3-methoxybenzamide showing competitive inhibition properties (Purnell & Whish, 1980).

Antioxidant Potential

The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including those similar to 3-Amino-N-(3-methoxybenzyl)-benzamide, are studied for their antioxidant activities. These compounds have shown potential as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

Molecular and Computational Studies

Capsaicin analogues, including N-(4-hydroxy-3-methoxybenzyl)benzamide, have been investigated through DFT methods to estimate their ability as antioxidants. These studies include a comparative analysis of the stability of different radicals and the mechanisms of antioxidant action in various mediums (Yancheva et al., 2020).

Antiproliferative Effects on Cancer Cells

Benzamides, including derivatives similar to 3-Amino-N-(3-methoxybenzyl)-benzamide, have been synthesized for their antiproliferative activities against cancer cell lines. These compounds have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential use in cancer treatment (Kim et al., 2011).

Antimicrobial Activities

New benzamides, including those structurally related to 3-Amino-N-(3-methoxybenzyl)-benzamide, have been isolated from endophytic Streptomyces and tested for their antimicrobial activities. These compounds have shown effectiveness in inhibiting various microbial strains (Yang et al., 2015).

Synthesis and Analysis of Benzamide Derivatives

Studies have been conducted on the synthesis of various benzamide derivatives, including those related to 3-Amino-N-(3-methoxybenzyl)-benzamide, for exploring their potential applications in different scientific areas, such as material science and pharmaceuticals (Raju et al., 2010).

properties

IUPAC Name

3-amino-N-[(3-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-7-2-4-11(8-14)10-17-15(18)12-5-3-6-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSANNRXCBSHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(3-methoxybenzyl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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